(1R,2R)-2-Aminocyclopentanecarboxamide
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Overview
Description
(1R,2R)-2-Aminocyclopentanecarboxamide is a chiral compound with significant potential in various scientific fields. Its unique structure, featuring a cyclopentane ring with an amino group and a carboxamide group, makes it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-Aminocyclopentanecarboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another approach involves the use of diazo compounds, ylides, and carbene intermediates for cyclopropanation reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as chloridization and subsequent cyclization to form the desired compound .
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-2-Aminocyclopentanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amines .
Scientific Research Applications
Chemistry
In chemistry, (1R,2R)-2-Aminocyclopentanecarboxamide is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and catalysis .
Biology
In biological research, this compound is studied for its potential role in enzyme inhibition and as a ligand for receptor binding studies .
Medicine
In medicine, this compound is investigated for its potential therapeutic applications, including as an antiviral or anticancer agent .
Industry
Industrially, the compound is used in the production of pharmaceuticals and fine chemicals, where its unique properties are leveraged for specific applications .
Mechanism of Action
The mechanism of action of (1R,2R)-2-Aminocyclopentanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist . The pathways involved in these interactions are often studied to understand the compound’s effects at the molecular level.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-1,2-Diaminocyclohexane: Another chiral compound with similar structural features but a different ring size.
(1R,2R)-1,2-Diphenylethane-1,2-diamine: Shares the chiral centers but has phenyl groups instead of a cyclopentane ring.
Properties
Molecular Formula |
C6H12N2O |
---|---|
Molecular Weight |
128.17 g/mol |
IUPAC Name |
(1R,2R)-2-aminocyclopentane-1-carboxamide |
InChI |
InChI=1S/C6H12N2O/c7-5-3-1-2-4(5)6(8)9/h4-5H,1-3,7H2,(H2,8,9)/t4-,5-/m1/s1 |
InChI Key |
FUGFTUCRJJFPES-RFZPGFLSSA-N |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)N)C(=O)N |
Canonical SMILES |
C1CC(C(C1)N)C(=O)N |
Origin of Product |
United States |
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